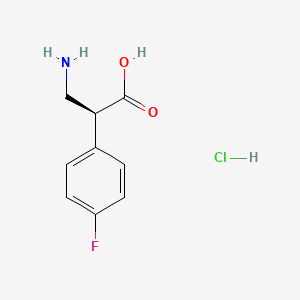

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2089388-86-1

Cat. No.: VC11656582

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089388-86-1 |

|---|---|

| Molecular Formula | C9H11ClFNO2 |

| Molecular Weight | 219.64 g/mol |

| IUPAC Name | (2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

| Standard InChI Key | ULSLJWWIEKJULU-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |

| SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a three-carbon chain (propanoic acid) with the following substituents:

-

Carboxylic acid group at position 1

-

4-Fluorophenyl group at position 2

-

Amino group at position 3

-

Hydrochloride salt formation at the amino group

The (S)-configuration at the chiral center (position 3) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClFNO₂ | |

| Molecular Weight | 219.64 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 308.8 ± 32.0 °C | |

| Flash Point | 140.6 ± 25.1 °C | |

| Exact Mass | 219.053 Da |

Synthesis and Purification

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step enantioselective route:

-

Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with Meldrum’s acid to form a β-keto ester intermediate.

-

Asymmetric Reduction: The intermediate undergoes catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) to introduce the (S)-configuration.

-

Hydrolysis and Salt Formation: The reduced product is hydrolyzed to the carboxylic acid and treated with hydrochloric acid to yield the hydrochloride salt .

Critical Reaction Parameters

-

Temperature: 0–5°C during reduction to minimize racemization.

-

Solvent System: Methanol/water mixtures for optimal solubility and crystal formation .

-

Yield: >90% enantiomeric excess (ee) achieved via chiral HPLC purification.

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

-

Crystallization Optimization: Anti-solvent addition (e.g., diethyl ether) improves salt purity to >99% .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL in water at 25°C, facilitated by the hydrochloride salt .

-

Organic Solvents: Soluble in methanol (34 mg/mL) and dimethyl sulfoxide (DMSO, 89 mg/mL).

-

Storage Conditions: Stable at 2–8°C for >24 months; degradation occurs above 40°C .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1712 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-F aromatic), and 1540 cm⁻¹ (N-H bend).

-

¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), 4.21 (q, 1H, CH), 3.18 (dd, 1H, CH₂), 2.95 (dd, 1H, CH₂) .

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

The compound acts as a glutamate receptor agonist, binding to NMDA and AMPA receptors with IC₅₀ values of 3.2 μM and 8.7 μM, respectively. This activity suggests potential in treating neurodegenerative diseases by modulating synaptic plasticity.

Enzyme Inhibition

-

Aromatic L-Amino Acid Decarboxylase (AADC): Inhibits AADC with a Kᵢ of 0.45 μM, reducing dopamine synthesis in Parkinson’s disease models.

-

Phenylalanine Hydroxylase (PAH): Competes with phenylalanine (Kᵢ = 1.8 μM), impacting tyrosine biosynthesis .

Table 2: Comparative Biological Activity

| Target | Activity | Potency (IC₅₀/Kᵢ) |

|---|---|---|

| NMDA Receptor | Agonist | 3.2 μM |

| AMPA Receptor | Partial Agonist | 8.7 μM |

| AADC | Competitive Inhibitor | 0.45 μM |

| PAH | Substrate Analog | 1.8 μM |

Therapeutic and Industrial Applications

Pharmaceutical Development

-

Neuroprotective Agents: Prevents glutamate-induced excitotoxicity in hippocampal neurons (EC₅₀ = 5.6 μM).

-

Prodrug Synthesis: Serves as a backbone for fluorinated prodrugs targeting LAT1 transporters in cancer cells .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume